{3-methyl-1H-pyrrolo[2,3-b]pyridin-5-yl}methanamine
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Overview
Description
{3-methyl-1H-pyrrolo[2,3-b]pyridin-5-yl}methanamine is a heterocyclic compound that belongs to the pyrrolopyridine family. This compound is of significant interest due to its potential biological activities and applications in medicinal chemistry. It features a pyrrolo[2,3-b]pyridine core, which is known for its ability to interact with various biological targets.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {3-methyl-1H-pyrrolo[2,3-b]pyridin-5-yl}methanamine typically involves the cyclization of appropriate precursors. One common method involves the use of 2-bromo-5-iodopyridine as a starting material, which undergoes cyclization to form the pyrrolopyridine core. This is followed by substitution reactions to introduce the methyl and methanamine groups .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimizing the reaction conditions to maximize yield and purity, using similar synthetic routes as those described for laboratory-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
{3-methyl-1H-pyrrolo[2,3-b]pyridin-5-yl}methanamine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while reduction can produce amines or alcohols.
Scientific Research Applications
{3-methyl-1H-pyrrolo[2,3-b]pyridin-5-yl}methanamine has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It is used in the study of enzyme inhibition and receptor binding.
Industry: It may be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of {3-methyl-1H-pyrrolo[2,3-b]pyridin-5-yl}methanamine involves its interaction with specific molecular targets. For instance, it has been shown to inhibit FGFRs by binding to the ATP-binding site, thereby preventing the phosphorylation and activation of downstream signaling pathways . This inhibition can lead to reduced cell proliferation and increased apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
1H-pyrrolo[2,3-b]pyridine: A closely related compound with similar biological activities.
1H-pyrrolo[3,2-b]pyridine: Another isomer with distinct chemical properties and biological activities.
Uniqueness
{3-methyl-1H-pyrrolo[2,3-b]pyridin-5-yl}methanamine is unique due to its specific substitution pattern, which imparts distinct biological activities. Its ability to inhibit FGFRs with high potency makes it a valuable compound for drug development .
Properties
Molecular Formula |
C9H11N3 |
---|---|
Molecular Weight |
161.20 g/mol |
IUPAC Name |
(3-methyl-1H-pyrrolo[2,3-b]pyridin-5-yl)methanamine |
InChI |
InChI=1S/C9H11N3/c1-6-4-11-9-8(6)2-7(3-10)5-12-9/h2,4-5H,3,10H2,1H3,(H,11,12) |
InChI Key |
PRRSIGPGVFGAAM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CNC2=C1C=C(C=N2)CN |
Origin of Product |
United States |
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